

AES-135: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: AES-135

Cat. No.: B15585584

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An In-depth Overview of a Novel Histone Deacetylase Inhibitor for Pancreatic Cancer

AES-135 is a novel, hydroxamic acid-based small molecule inhibitor of histone deacetylases (HDACs) that has demonstrated significant preclinical activity in models of pancreatic ductal adenocarcinoma (PDAC), a notoriously aggressive and treatment-resistant malignancy. This technical guide provides a comprehensive overview of **AES-135**, including its mechanism of action, key experimental data, and detailed protocols for its evaluation, intended for researchers, scientists, and professionals in the field of drug development.

Core Compound Characteristics

AES-135 was identified through a structure-activity relationship (SAR) study aimed at repurposing a class of signal transducer and activator of transcription 3 (STAT3)-targeting compounds towards HDACs. The key modification involved replacing the STAT3 SH2 domain-targeting benzoic acid group with an N-hydroxamic acid moiety, a known zinc-binding group essential for HDAC inhibition.

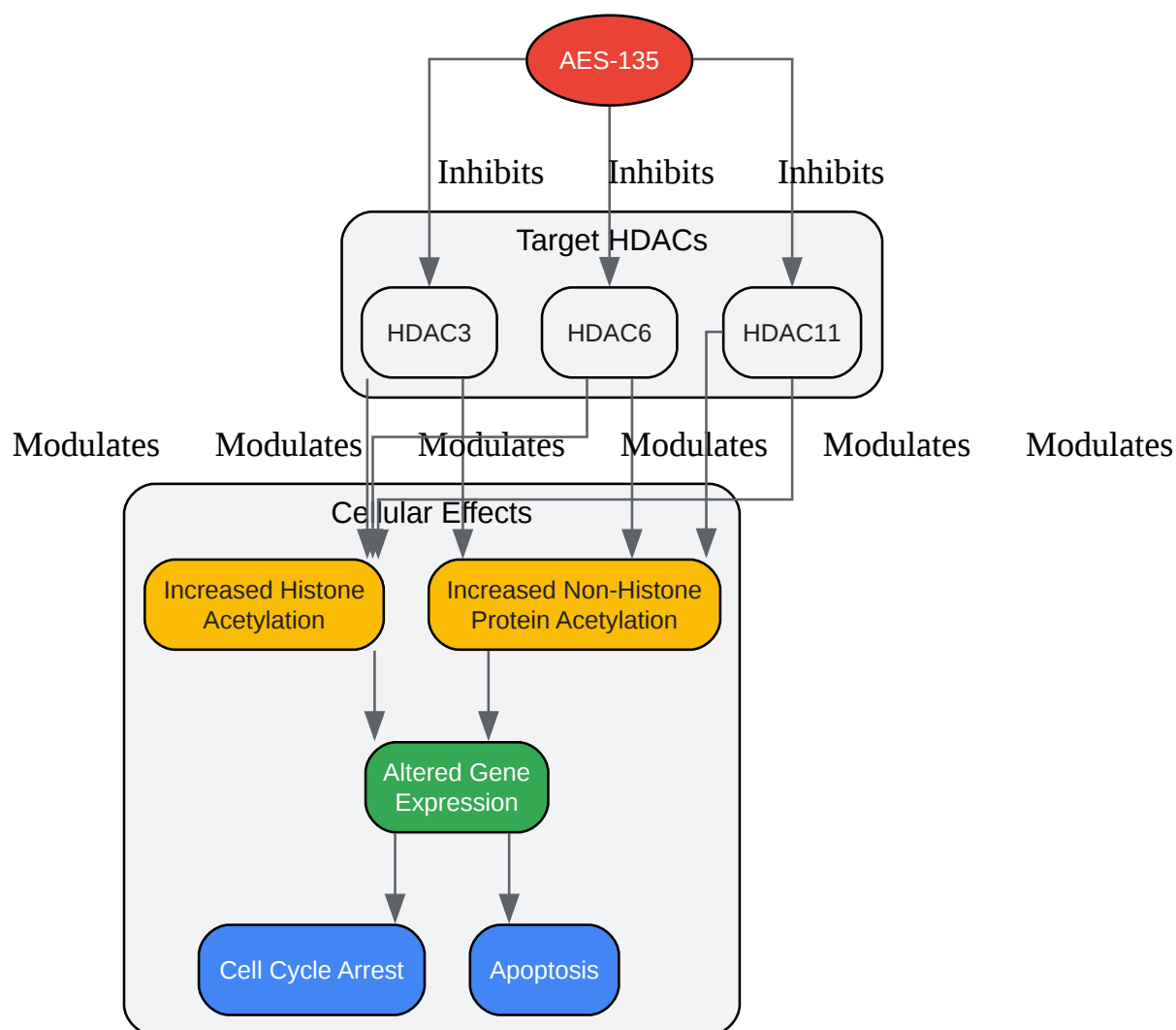
Feature	Description
Compound Name	AES-135
Chemical Class	Hydroxamic acid-based HDAC inhibitor
Molecular Target	Primarily inhibits Class I and IIb histone deacetylases
Therapeutic Indication	Pancreatic Ductal Adenocarcinoma (preclinical)

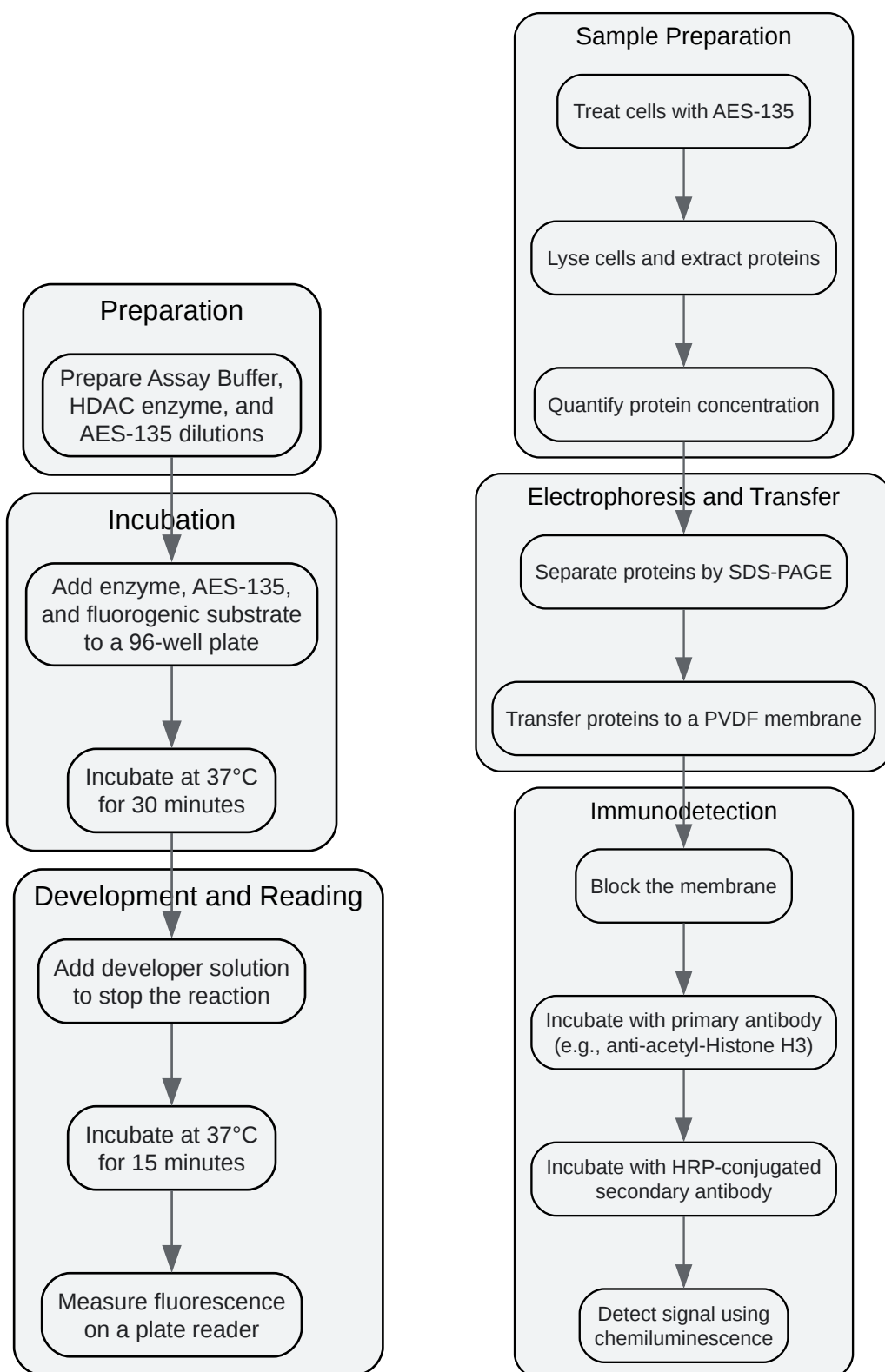
Mechanism of Action and Signaling Pathways

AES-135 exerts its anticancer effects by inhibiting the enzymatic activity of specific histone deacetylases. By doing so, it prevents the removal of acetyl groups from histone and non-histone proteins, leading to an accumulation of acetylated proteins. This, in turn, results in a more open chromatin structure, altering gene expression to induce cell cycle arrest, apoptosis, and other anti-tumor effects. The primary known targets of **AES-135** are HDAC3, HDAC6, and HDAC11.^{[1][2][3]}

The inhibition of these specific HDACs is thought to contribute to the death of cancer cells through several mechanisms. HDAC inhibitors, in general, are known to activate both the extrinsic and intrinsic apoptotic pathways in cancer cells.^{[4][5]} In the context of pancreatic cancer, inhibition of HDAC3 has been shown to modulate the tumor microenvironment by affecting cytokine signaling, such as IL-6, and the interaction between cancer cells and tumor-promoting macrophages.^[6]

Below is a generalized signaling pathway illustrating the mechanism of action of **AES-135** based on its known targets and the established roles of HDAC inhibitors in cancer.





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References

- 1. Identification and Characterization of AES-135, a Hydroxamic Acid-Based HDAC Inhibitor That Prolongs Survival in an Orthotopic Mouse Model of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Class I/IIb-Selective HDAC Inhibitor Exhibits Oral Bioavailability and Therapeutic Efficacy in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjgnet.com [wjgnet.com]
- 5. Current evidence for histone deacetylase inhibitors in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com